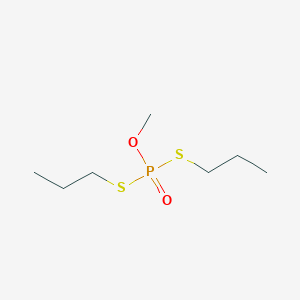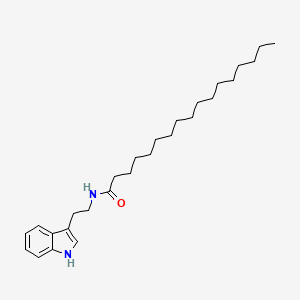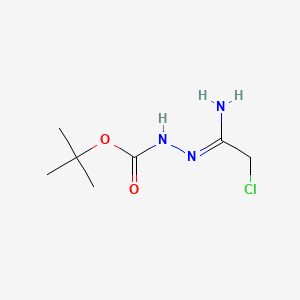
O-Methyl S,S-dipropyl phosphorodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl S,S-dipropyl phosphorodithioate, also known as ethoprophos, is an organophosphate ester with the chemical formula C₈H₁₉O₂PS₂. It is a clear yellow to colorless liquid with a characteristic mercaptan-like odor. This compound is primarily used as a nematicide and insecticide to control nematodes and soil-dwelling insects .
準備方法
O-Methyl S,S-dipropyl phosphorodithioate can be synthesized through two main pathways:
Phosphoryl Chloride Route: Reacting phosphoryl chloride with two equivalents of n-propylmercaptan and one equivalent of sodium ethoxide.
Phosphorus Trichloride Route: Reacting n-propylmercaptan and sodium ethoxide with phosphorus trichloride to yield ethoxy-bis(propylsulfanyl)phosphane, which is then oxidized by hydrogen peroxide to yield the final product.
化学反応の分析
O-Methyl S,S-dipropyl phosphorodithioate undergoes various chemical reactions, including:
科学的研究の応用
O-Methyl S,S-dipropyl phosphorodithioate has several scientific research applications:
作用機序
The primary mechanism of action of O-Methyl S,S-dipropyl phosphorodithioate is the inhibition of acetylcholinesterase, an enzyme crucial for the degradation of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests .
類似化合物との比較
O-Methyl S,S-dipropyl phosphorodithioate is unique compared to other similar compounds due to its specific structure and high efficacy as a nematicide and insecticide. Similar compounds include:
O-Ethyl S,S-dipropyl phosphorodithioate: (Ethoprofos)
O,O-Diethyl S-(ethylthiomethyl) phosphorodithioate: (Phorate)
S-(4-Chlorophenylthiomethyl) O,O-diethyl phosphorodithioate: (Carbophenothion)
These compounds share similar chemical properties but differ in their specific applications and efficacy.
特性
CAS番号 |
4104-02-3 |
|---|---|
分子式 |
C7H17O2PS2 |
分子量 |
228.3 g/mol |
IUPAC名 |
1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-6-11-10(8,9-3)12-7-5-2/h4-7H2,1-3H3 |
InChIキー |
FAGCJRZVMYZXSR-UHFFFAOYSA-N |
正規SMILES |
CCCSP(=O)(OC)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)

![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)



![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



